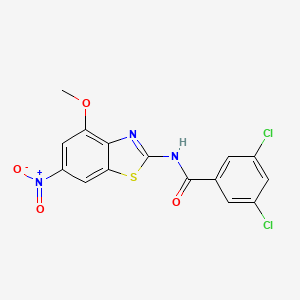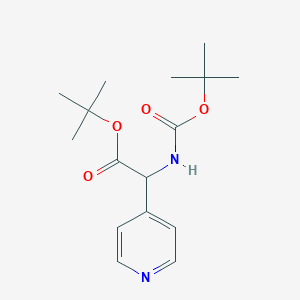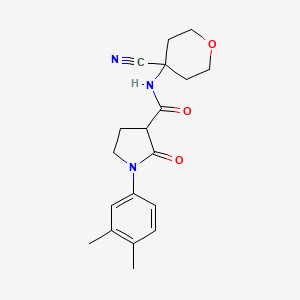
5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, thiazole, and benzenesulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate starting materials, such as 2-aminothiazole, with suitable reagents under controlled conditions.
Introduction of the Fluorine and Methoxy Groups: The fluorine and methoxy groups are introduced through electrophilic aromatic substitution reactions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide, while methoxylation can be done using methanol in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the thiazole derivative with a benzenesulfonamide derivative under conditions that promote the formation of the desired sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying the interactions of sulfonamide derivatives with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine and methoxy groups may enhance the compound’s binding affinity and selectivity for its targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoro-2-methoxybenzenesulfonamide: Lacks the thiazole ring, which may reduce its biological activity.
2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide: Lacks the fluorine atom, which may affect its binding affinity and selectivity.
5-fluoro-2-methoxy-N-(phenyl)benzenesulfonamide: Lacks the thiazole ring, which is crucial for its biological activity.
Uniqueness
5-fluoro-2-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)benzenesulfonamide is unique due to the presence of both the thiazole ring and the fluorine atom, which together enhance its biological activity and binding affinity. The combination of these functional groups makes it a promising candidate for further research and development in various scientific fields.
Propiedades
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-11-19-15(10-24-11)13-5-3-4-6-14(13)20-25(21,22)17-9-12(18)7-8-16(17)23-2/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFCCUFTPMJANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(cyclopentylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B2476124.png)


![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2476128.png)

![4-{1-[3-(4-ethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2476132.png)








